Norfluoxetine
Overview
Description
Norfluoxetine is a primary active metabolite of fluoxetine, a widely used antidepressant. It belongs to the class of selective serotonin reuptake inhibitors (SSRIs) and is known for its role in the pharmacological effects of fluoxetine. This compound is formed through the N-demethylation of fluoxetine and retains similar pharmacological properties, contributing significantly to the therapeutic effects and side effects of fluoxetine .
Mechanism of Action
Target of Action
Norfluoxetine is an active N-desmethyl metabolite of the antidepressant fluoxetine . The primary target of this compound is the serotonin transporter protein . This protein plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Mode of Action
this compound acts as a selective serotonin reuptake inhibitor (SSRI) . It inhibits the reuptake of serotonin by binding to the serotonin transporter protein . This inhibition results in an increased concentration of serotonin in the synaptic cleft, prolonging its activity and leading to enhanced serotonergic neurotransmission .
Biochemical Pathways
The major metabolic pathway of fluoxetine, leading to the formation of this compound, is mediated by CYP2D6 . This compound and fluoxetine are strong affinity substrates of CYP2D6 and can inhibit the metabolism of other sensitive CYP2D6 substrates .
Pharmacokinetics
this compound exhibits a longer elimination half-life compared to fluoxetine . The half-life of this compound is approximately 7 to 15 days , which is significantly longer than the 1 to 3 days observed for fluoxetine . This suggests that this compound may remain in the body for an extended period, potentially contributing to the therapeutic effects of fluoxetine .
Result of Action
The increased serotonin concentration resulting from this compound’s action can lead to various molecular and cellular effects. These effects primarily involve the enhancement of serotonergic neurotransmission, which can influence mood and behavior .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain bacteria, such as E. coli, can affect the uptake and elimination rate constants of fluoxetine and this compound . Additionally, the concentration and exposure duration of fluoxetine can also impact the bioconcentration factor of this compound .
Biochemical Analysis
Biochemical Properties
Norfluoxetine, like fluoxetine, inhibits the reuptake of serotonin, thereby increasing the concentration of serotonin in the synaptic cleft . This leads to enhanced serotonergic neurotransmission, which is thought to be the primary mechanism underlying its antidepressant effects .
Cellular Effects
This compound can influence various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes involved in cellular growth and proliferation, suggesting a role in neurogenesis .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the serotonin transporter, inhibiting the reuptake of serotonin . This results in an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, chronic treatment with this compound can lead to adaptive changes in the brain, such as alterations in the expression of certain genes .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Higher doses can lead to more pronounced effects, but may also increase the risk of adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by the liver, primarily via the cytochrome P450 system .
Transport and Distribution
This compound is widely distributed in the body. It can cross the blood-brain barrier and is found in high concentrations in the brain .
Subcellular Localization
This compound, being a lipophilic compound, can diffuse across cell membranes and can therefore be found throughout the cell . Its primary site of action is the presynaptic neuron, where it binds to the serotonin transporter .
Preparation Methods
Synthetic Routes and Reaction Conditions: Norfluoxetine is synthesized from fluoxetine through a process of N-demethylation. This reaction typically involves the use of demethylating agents such as lithium aluminum hydride (LiAlH4) or boron tribromide (BBr3) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the process .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale N-demethylation of fluoxetine using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate this compound from the reaction mixture .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted amines.
Scientific Research Applications
Norfluoxetine has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of fluoxetine and its metabolites in biological samples.
Biology: Studied for its effects on neurotransmitter systems, particularly serotonin, and its role in modulating mood and behavior.
Medicine: Investigated for its therapeutic potential in treating depression, anxiety, and other psychiatric disorders. It is also used in pharmacokinetic studies to understand the metabolism and distribution of fluoxetine.
Industry: Employed in the development of new antidepressant drugs and in the quality control of pharmaceutical formulations containing fluoxetine
Comparison with Similar Compounds
Fluoxetine: The parent compound, widely used as an antidepressant.
Paroxetine: Another SSRI with similar therapeutic effects but different pharmacokinetic properties.
Sertraline: An SSRI with a different chemical structure but similar mechanism of action.
Norfluoxetine’s unique properties, such as its long half-life and active enantiomers, make it a valuable compound in both clinical and research settings .
Properties
IUPAC Name |
3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQRCHMSJFFONW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80866540 | |
Record name | Norfluoxetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80866540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83891-03-6 | |
Record name | Norfluoxetine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83891-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norfluoxetine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083891036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norfluoxetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80866540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NORFLUOXETINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8D70XE2F4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Norfluoxetine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060551 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of norfluoxetine?
A1: this compound, the major active metabolite of fluoxetine, primarily acts as a potent and selective serotonin reuptake inhibitor (SSRI). [, , , , , , , , ] This means it blocks the reabsorption of serotonin in the synapse, increasing its availability to bind with postsynaptic receptors. [, , , ]
Q2: Does this compound have other effects besides serotonin reuptake inhibition?
A2: While primarily known for its SSRI activity, this compound can also influence other neurotransmitter systems. Studies suggest it may inhibit dopamine and noradrenaline reuptake at higher concentrations. [] Additionally, research has shown potential effects on GABAergic transmission in the hippocampus, influencing GABA release and interacting with GABAA receptors. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C16H19F3NO, and its molecular weight is 307.33 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A5: While the provided abstracts don't delve into specific spectroscopic data, various analytical techniques have been employed to characterize and quantify this compound. These include gas chromatography-mass spectrometry (GC-MS), [, ] high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection, [, , , , , , ] fluorescence detection after precolumn derivatization, [] and tandem mass spectrometry (LC/MS/MS). []
Q5: What is the absorption and distribution profile of this compound?
A6: this compound is readily absorbed after oral administration of fluoxetine and distributes widely throughout the body, including the brain and breast milk. [, , , , , ] It exhibits a high volume of distribution, indicating extensive tissue binding. []
Q6: How is this compound metabolized and excreted?
A7: While primarily a metabolite itself, this compound undergoes further metabolism, although at a slower rate than fluoxetine. [, , , ] The majority of fluoxetine and its metabolites, including this compound, are ultimately excreted in the urine. []
Q7: What is the elimination half-life of this compound?
A8: this compound has a longer elimination half-life compared to fluoxetine, ranging from 7 to 9 days. [] This long half-life contributes to its persistence in the body, even after discontinuation of fluoxetine.
Q8: Are there differences in the pharmacokinetics of fluoxetine and this compound between species?
A10: Yes, significant species differences exist. Studies in baboons show a higher clearance of fluoxetine and a higher metabolite-to-drug ratio of this compound compared to humans. [] This highlights the importance of considering species-specific metabolic differences when extrapolating data. []
Q9: Can this compound itself inhibit CYP enzymes?
A12: Yes, this compound is a potent inhibitor of both CYP2C19 and CYP3A4. [] This inhibition can potentially lead to drug-drug interactions when co-administered with medications metabolized by these enzymes.
Q10: Does the stereochemistry of fluoxetine and this compound affect their metabolism and interactions?
A13: Yes, both fluoxetine and this compound exhibit stereoselective metabolism. [, , , ] The S-enantiomer of this compound is a more potent inhibitor of CYP2C19 and CYP3A4 than the R-enantiomer. [] These stereoselective interactions highlight the importance of considering enantiomeric composition in drug development and interaction assessments.
Q11: What are the potential toxic effects of this compound?
A14: While generally well-tolerated, high levels of this compound can potentially lead to toxicity. [, ] The provided research highlights a case report of fatal fluoxetine intoxication with markedly elevated this compound concentrations in central blood and liver. []
Q12: What analytical methods are commonly used to determine fluoxetine and this compound concentrations in biological samples?
A15: Several analytical methods have been developed and validated for the quantification of fluoxetine and this compound. These include GC-MS, [, ] HPLC with UV detection, [, , , , , , ] HPLC with fluorescence detection, [] and LC/MS/MS. []
Q13: Are there any specific considerations for sample preparation when analyzing this compound?
A16: Sample preparation often involves liquid-liquid extraction from biological matrices, such as plasma or serum. [, , , , , ] One study employed hollow-fibre supported liquid membrane extraction for analyzing this compound in sewage samples. []
Q14: Has this compound been investigated for its potential in treating Parkinson's disease?
A17: Yes, preclinical studies have investigated the neuroprotective effects of this compound in Parkinson's disease models. [] Research suggests that it might protect dopamine neurons by inhibiting microglia-derived oxidative stress. []
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